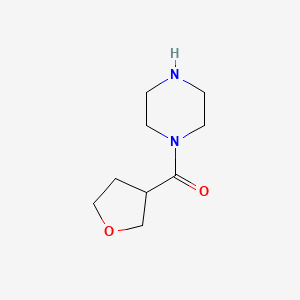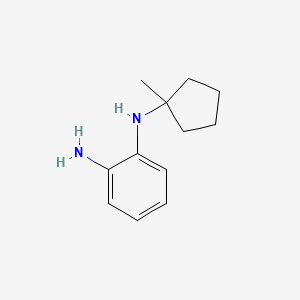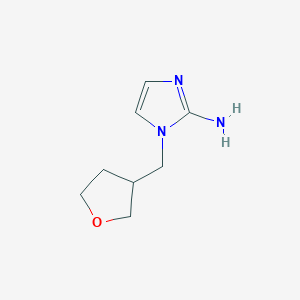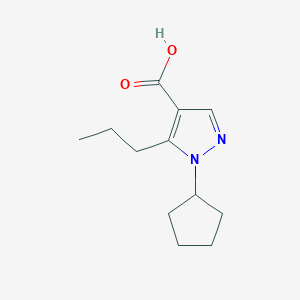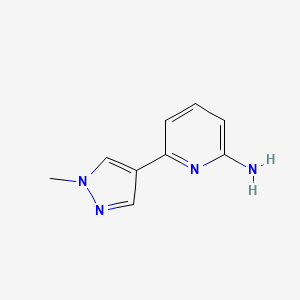
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
説明
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves procedures such as Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” can be analyzed by various spectroscopic techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis
The chemical reactions involving “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .科学的研究の応用
Antitubercular Agents
Pyrazolo[3,4-b]pyridines, which include derivatives of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, have shown promising results as antitubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis makes them valuable in the search for new treatments against tuberculosis .
Anxiolytic Properties
Research indicates that certain derivatives of this compound exhibit anxiolytic properties , offering potential for the development of new medications to treat anxiety disorders .
Antiviral Activity
The antiviral activity of these compounds, particularly against RNA viruses, has been documented. This opens up possibilities for their use in treating viral infections .
Hypnotic Effects
Some derivatives have been found to have hypnotic effects , suggesting their use as sleep aids or in the treatment of insomnia .
Xanthine Oxidase Inhibition
Inhibition of xanthine oxidase by pyrazolo[3,4-b]pyridines can be beneficial in the treatment of conditions like gout, where the reduction of uric acid levels is required .
Analgesic Applications
The analgesic properties of these compounds make them candidates for pain relief medication, potentially offering new avenues for pain management .
Alzheimer’s Disease Treatment
There is evidence to suggest that these derivatives could play a role in the treatment of Alzheimer’s disease , possibly by affecting certain neurological pathways .
Gastrointestinal Diseases
The therapeutic potential of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine derivatives extends to the treatment of various gastrointestinal diseases, providing a basis for further research in this area .
将来の方向性
The future directions for “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its potential biological activities and therapeutic applications, given the broad range of activities exhibited by similar compounds . It could also involve the development of new synthetic routes and the study of its mechanism of action .
作用機序
Target of Action
The primary targets of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of leukemia. The compound potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .
Mode of Action
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine interacts with its targets by inhibiting the FLT3-ITD and BCR-ABL pathways . This inhibition results in the suppression of these pathways, thereby preventing the proliferation of leukemia cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play a crucial role in cell proliferation and survival . By inhibiting these pathways, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine disrupts the normal functioning of these pathways, leading to the death of leukemia cells .
Result of Action
The result of the action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is the inhibition of the FLT3-ITD and BCR-ABL pathways . This leads to the death of leukemia cells, thereby reducing the progression of the disease .
特性
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYHUKWIKPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)





